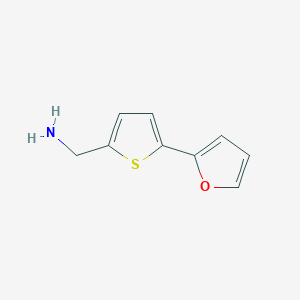

(5-(Furan-2-yl)thiophen-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(furan-2-yl)thiophen-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNJMKKMMYZIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Furan 2 Yl Thiophen 2 Yl Methanamine and Its Derivatives

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule, (5-(Furan-2-yl)thiophen-2-yl)methanamine, suggests several key disconnections. The primary disconnection is at the C-C bond between the furan (B31954) and thiophene (B33073) rings. This bond can be formed using well-established cross-coupling methodologies, leading to two key heterocyclic precursors: a functionalized thiophene and a functionalized furan.

A second key disconnection involves the aminomethyl group on the thiophene ring. This functionality can be introduced from a formyl group via reductive amination. This approach simplifies the thiophene precursor to 5-bromo-2-formylthiophene or a related derivative. Alternatively, the aminomethyl group can be introduced from a chloromethyl or bromomethyl group, which in turn can be installed on the thiophene ring.

Therefore, the retrosynthesis points towards three main building blocks: a 2-substituted furan, a 2,5-disubstituted thiophene, and a source of the aminomethyl group. The forward synthesis would then involve the preparation of these precursors, their coupling, and subsequent functional group manipulations.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound hinges on the efficient preparation of its constituent heterocyclic precursors.

Preparation of Thiophene Ring Scaffolds

A variety of substituted thiophenes are commercially available or can be synthesized using established methods. For the purpose of this synthesis, a 2,5-disubstituted thiophene is required. A common starting material is 2-bromothiophene (B119243). To introduce the second substituent, which will eventually become the aminomethyl group, several strategies can be employed.

One approach is the direct functionalization of 2-bromothiophene. For instance, bromination of 2-methylthiophene (B1210033) can lead to 2-bromo-5-(bromomethyl)thiophene. beilstein-journals.org This intermediate can then be used in cross-coupling reactions, with the bromomethyl group later converted to the aminomethyl group.

Another strategy involves the formylation of a thiophene derivative. The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a powerful method for introducing a formyl group onto electron-rich aromatic rings like thiophene. rsc.orgorganic-chemistry.orgthieme-connect.de This reaction typically occurs at the α-position. thieme-connect.de For example, 2-bromothiophene can be formylated to produce 5-bromo-2-thiophenecarboxaldehyde. This aldehyde can then be carried through the cross-coupling step before being converted to the amine.

Synthesis of Furan Moieties

The furan precursor required for the cross-coupling reaction is typically a furan-2-ylboronic acid or a related organometallic species. Furan-2-ylboronic acid is commercially available and can also be synthesized from 2-furaldehyde. nih.gov The synthesis involves protection of the aldehyde, metalation with an organolithium reagent, reaction with a trialkyl borate, and subsequent acidic workup. nih.gov

Strategies for Aryl-Heteroaryl Linkages

The key step in forming the (furan-2-yl)thiophene core is the creation of a C-C bond between the two heterocyclic rings. Palladium-catalyzed cross-coupling reactions are the most effective and widely used methods for this transformation. nih.govresearchgate.net

Formation of the (Furan-2-yl)thiophene Core

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient means to construct the central bi-heterocyclic scaffold. The choice of a specific reaction depends on the nature of the precursors and the desired reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The Suzuki-Miyaura coupling is a highly versatile and commonly employed method for forming C-C bonds. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov For the synthesis of the (furan-2-yl)thiophene core, this would involve the reaction of a furan-2-ylboronic acid with a 2-bromothiophene derivative. nih.govwikipedia.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. beilstein-journals.org

| Thiophene Precursor | Furan Precursor | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Furan-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Moderate to Excellent | beilstein-journals.org |

| 2-Thiopheneboronic acid | 2-Bromofuran | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | wikipedia.org |

The Stille coupling utilizes an organotin compound as the organometallic partner. nih.govwikipedia.org This reaction is also catalyzed by palladium and offers a broad substrate scope. orgsyn.org For instance, 2-(tributylstannyl)furan (B54039) could be coupled with a 2-bromothiophene derivative. A drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

| Organostannane | Organic Halide | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroarylstannane | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ | Heat | Biaryl/Biheteroaryl | nih.govwikipedia.org |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is known for its high reactivity and selectivity. youtube.com A potential route would involve the preparation of a thienylzinc reagent and its coupling with a 2-halofuran.

Once the (furan-2-yl)thiophene core is assembled, the final step is the introduction of the aminomethyl group. If the precursor used was 5-(furan-2-yl)thiophene-2-carbaldehyde, this can be achieved through reductive amination . This two-step, one-pot process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine, which is then reduced in situ to the desired primary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Alternatively, if a bromomethyl derivative was used, the amine can be introduced via nucleophilic substitution with ammonia or a protected amine equivalent, followed by deprotection if necessary.

Direct Arylation Approaches to Thiophene-Furan Connectivity

Direct C-H arylation has emerged as a powerful, atom-economical method for forging carbon-carbon bonds between aromatic systems, avoiding the need for pre-functionalized organometallic reagents. The synthesis of the 2-(furan-2-yl)thiophene core is well-suited to this approach, typically involving a palladium-catalyzed cross-coupling of furan and thiophene derivatives.

These reactions generally proceed via a C-H activation mechanism on one heterocycle and coupling with an aryl halide partner. For instance, the treatment of a furan derivative with a 2-bromothiophene, or conversely, a thiophene derivative with a 2-bromofuran, in the presence of a palladium catalyst and a suitable base, can yield the desired linked scaffold. researchgate.netscispace.com

The choice of catalyst, ligands, base, and solvent is crucial for controlling the regioselectivity and achieving high yields. While early examples often used phosphine (B1218219) ligands, modern methods have developed ligand-less systems or employed more sophisticated N-heterocyclic carbene (NHC) ligands, such as those found in PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts. researchgate.net The base, commonly a carbonate or acetate (B1210297) salt, plays a key role in the C-H activation step. researchgate.net Depending on the directing groups present on the heterocyclic rings and the specific reaction conditions, arylation can be directed to either the C3 or C5 position of the furan or thiophene ring. researchgate.net

Table 1: Examples of Palladium-Catalyzed Direct Arylation for Furan-Thiophene Linkage

| Heterocycle 1 | Heterocycle 2 (Halide) | Catalyst System | Base | Solvent | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Thiophene | Aryl Bromides | Pd(PPh₃)₄ | - | - | General method for 2-arylation of π-electron sufficient heterocycles. | scispace.com |

| 2-Acetyl furan | Aryl Bromides | Pd-NHC (PEPPSI-type) | KOAc | - | Effective C-5 arylation using a well-defined Pd-NHC precatalyst. | researchgate.net |

| Furan-2-carboxamides | Aryl Bromides | Pd(OAc)₂ | K₂CO₃ | Toluene | Regioselective C-5 arylation is favored with K₂CO₃. | researchgate.net |

| Furan-2-carboxamides | Aryl Bromides | Pd(OAc)₂ | Cs₂CO₃ | Xylene | Use of Cs₂CO₃ as the base selectively affords C-3 arylation. | researchgate.net |

Friedel-Crafts Methodologies for Heterocyclic Linkages

The Friedel-Crafts reaction is a classic electrophilic aromatic substitution method for attaching substituents to aromatic rings. For electron-rich heterocycles like furan and thiophene, Friedel-Crafts acylation is generally more synthetically useful than alkylation, as it avoids issues of poly-substitution and catalyst-induced polymerization. organic-chemistry.org This approach can be used to form the furan-thiophene core by reacting one heterocycle with an acyl halide or anhydride (B1165640) derived from the other.

For example, the acylation of thiophene with 2-furoyl chloride in the presence of a Lewis acid catalyst would produce (furan-2-yl)(thiophen-2-yl)methanone. This ketone is a valuable intermediate that can be subsequently converted to the target methanamine. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can cause decomposition of sensitive heterocyclic substrates. google.com Milder catalysts such as zinc chloride (ZnCl₂), or solid acid catalysts like Hβ zeolite, have been successfully employed to achieve high yields of acylated products under less harsh conditions. google.comtsijournals.com

Table 2: Catalysts for Friedel-Crafts Acylation of Thiophene

| Acylating Agent | Catalyst | Conditions | Yield of 2-Acetylthiophene | Reference |

|---|---|---|---|---|

| Acetic Anhydride | ZnCl₂ (0.1 mol) | 120-125 °C, 4 h | 68% | google.com |

| Acetic Anhydride | ZnCl₂ (0.001 mol) | Reflux, 4 h, 105-125 °C | 48% | google.com |

| Acetic Anhydride | Hβ Zeolite | 60 °C | 98.6% | tsijournals.com |

| Acetic Anhydride | HZSM-5 Zeolite | 60 °C | 85.7% | tsijournals.com |

Introduction of the Methanamine Moiety

Once the 2-(furan-2-yl)thiophene scaffold is constructed, the final step is the introduction of the methanamine group at the C2-position of the thiophene ring. This is typically achieved by the chemical reduction of a suitable precursor, such as an aldehyde or a nitrile.

Reductive Amination of Aldehyde/Ketone Precursors

Reductive amination is one of the most common and efficient methods for synthesizing amines. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine source (such as ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ to the corresponding amine. The precursor for this route is 5-(furan-2-yl)thiophene-2-carbaldehyde. chemspider.com

A variety of reducing agents and catalytic systems can be employed. Modern methods often utilize catalytic hydrogenation. For instance, studies on furanic aldehydes like 5-hydroxymethylfurfural (B1680220) (HMF) have demonstrated high yields using catalysts based on non-precious metals, such as copper-aluminum mixed oxides (CuAlOx), under flow conditions. nih.gov Metal-free catalysis using frustrated Lewis pairs, such as B(C₆F₅)₃ with a hydrosilane reductant, has also proven effective for the reductive amination of arylamines and is noted for its water tolerance. unimi.it

Nitrile Reduction to Primary Amines (e.g., using LiAlH₄, Catalytic Hydrogenation)

An alternative to reductive amination is the reduction of a nitrile precursor, in this case, 5-(furan-2-yl)thiophene-2-carbonitrile. This pathway offers a robust route to the primary amine. Two main classes of reagents are used for this transformation.

Stoichiometric reduction with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent is a classic and effective method. chemguide.co.uk The reaction proceeds via nucleophilic attack of hydride ions on the nitrile carbon, and after an acidic or aqueous workup, the primary amine is liberated. chemguide.co.uk

Catalytic hydrogenation offers a greener and more scalable alternative. wikipedia.org This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.org To prevent the formation of secondary and tertiary amine side-products, reaction conditions such as solvent, temperature, and pressure must be carefully controlled. wikipedia.org Continuous-flow hydrogenation systems using novel supported catalysts have been shown to provide excellent yields and selectivity for primary amines with high catalyst turnover numbers. nih.gov

Table 3: Comparison of Common Nitrile Reduction Methods

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Stoichiometric Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvent (e.g., diethyl ether, THF), followed by workup. | Highly effective, broad substrate scope. | Pyrophoric reagent, requires stoichiometric amounts, requires careful workup. | chemguide.co.uk |

| Catalytic Hydrogenation (Batch) | Raney Ni, Pd/C, PtO₂ | H₂ gas, elevated temperature and pressure. | Catalytic, atom-economical (uses H₂). | Risk of over-alkylation to form secondary/tertiary amines, requires pressure equipment. | wikipedia.org |

| Catalytic Hydrogenation (Flow) | Polysilane/SiO₂-supported Pd | H₂ gas, continuous flow reactor, mild conditions (60 °C, 50 kPa H₂). | High selectivity, safety of flow chemistry, high catalyst lifetime, excellent yields. | Requires specialized flow equipment. | nih.gov |

Gabriel Amine Synthesis and Analogous Strategies

The Gabriel synthesis provides a classic and reliable method for preparing primary amines while avoiding the over-alkylation problems associated with direct alkylation of ammonia. masterorganicchemistry.com This multi-step process begins with a halomethyl derivative, such as 2-(chloromethyl)-5-(furan-2-yl)thiophene.

The synthesis sequence is as follows:

Alkylation: The halomethyl precursor is reacted with potassium phthalimide (B116566). The phthalimide anion acts as a surrogate for the -NH₂ group, undergoing an Sₙ2 reaction to form an N-alkylated phthalimide. chemistrysteps.com

Cleavage: The resulting N-alkylphthalimide is then cleaved to release the desired primary amine. While historical methods used harsh acidic or basic hydrolysis, the modern Ing-Manske procedure uses hydrazine (B178648) (N₂H₂NH₂) in a refluxing alcoholic solvent. thermofisher.com This step yields the free primary amine and a stable phthalhydrazide (B32825) byproduct, which can be easily removed. nrochemistry.com

This method is particularly advantageous for producing pure primary amines from primary alkyl halides.

Au-Catalyzed Reduction of Nitriles

While gold catalysis is more commonly associated with the activation of alkynes, recent research has explored its utility in other transformations. A novel approach to nitrile reduction involves the use of a gold surface as a heterogeneous catalyst. Although a clean gold surface is typically inert towards H₂, it has been shown that it can function as a Lewis acid in concert with a Lewis base—in this case, the nitrile substrate itself. rsc.org

This combination forms a surface-based frustrated Lewis pair (FLP) that is capable of heterolytically activating molecular hydrogen (H₂). rsc.org The activated hydrogen can then facilitate the hydrogenation of the nitrile to the primary amine. This method represents a cutting-edge strategy in catalysis, expanding the role of gold beyond traditional reactions and enriching the chemistry of frustrated Lewis pairs with heterogeneous systems. rsc.org

Stereoselective Synthesis of Chiral Derivatives

The creation of a stereogenic center at the carbon atom bearing the amino group in this compound requires precise control over the synthetic route. The following sections detail the most promising approaches for achieving high enantioselectivity in the synthesis of its chiral derivatives.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed, yielding the chiral product. This is a robust and well-established method for the synthesis of chiral amines.

A common strategy involves the condensation of a prochiral aldehyde, in this case, (5-(furan-2-yl)thiophen-2-yl)carbaldehyde, with a chiral amine to form a chiral imine. The subsequent diastereoselective addition of a nucleophile to the C=N bond, followed by the removal of the chiral auxiliary, would yield the desired enantiomerically enriched amine.

Alternatively, chiral sulfinamides, such as the commercially available (R)- and (S)-tert-butanesulfinamide, are widely used as versatile chiral auxiliaries. liv.ac.uk The condensation of (5-(furan-2-yl)thiophen-2-yl)carbaldehyde with a chiral sulfinamide would form a chiral N-sulfinyl imine. The stereochemical outcome of the subsequent reduction of this imine is controlled by the bulky tert-butylsulfinyl group, which effectively shields one face of the imine. The final step involves the acidic cleavage of the N-S bond to afford the free chiral amine. liv.ac.uk

Table 1: Diastereoselective Reduction of N-tert-Butylsulfinyl Imines Derived from Heterocyclic Aldehydes

| Entry | Aldehyde | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |

| 1 | 2-Thiophenecarboxaldehyde | NaBH₄ | >99:1 | liv.ac.uk |

| 2 | Furan-2-carboxaldehyde | NaBH₄ | 98:2 | liv.ac.uk |

| 3 | 2-Thiophenecarboxaldehyde | L-Selectride® | 95:5 | liv.ac.uk |

Asymmetric catalysis offers a more atom-economical approach to the synthesis of chiral amines, as it avoids the need for stoichiometric amounts of a chiral auxiliary. This field has seen significant advancements, with several catalytic systems being developed for the enantioselective formation of C-N bonds. chemistryviews.org

One of the most powerful methods is the transition-metal-catalyzed asymmetric reductive amination of ketones or aldehydes. chemistryviews.orgnih.gov In this one-pot procedure, (5-(furan-2-yl)thiophen-2-yl)carbaldehyde would be reacted with an amine source, such as ammonia or a primary amine, in the presence of a chiral transition-metal catalyst and a reducing agent (typically H₂). The in-situ-formed imine is then enantioselectively reduced by the chiral catalyst. Ruthenium and iridium complexes with chiral phosphine ligands have proven to be particularly effective for this transformation. nih.gov

Another elegant approach is the asymmetric A³-coupling (alkyne-aldehyde-amine) reaction. nih.gov This multicomponent reaction would involve the reaction of (5-(furan-2-yl)thiophen-2-yl)carbaldehyde, a terminal alkyne, and an amine in the presence of a chiral catalyst, often a copper or gold complex. This would generate a chiral propargylamine, which could then be reduced to the target saturated amine.

Table 2: Enantioselective Reductive Amination of Heterocyclic Ketones

| Entry | Ketone | Amine Source | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

| 1 | 2-Acetylthiophene | NH₄OAc | Ru(OAc)₂/(S)-C3-TunePhos | 98% | nih.gov |

| 2 | 2-Acetylfuran | NH₄OAc | Ru(OAc)₂/(S)-C3-TunePhos | 97% | nih.gov |

| 3 | 1-(Thiophen-2-yl)ethan-1-one | NH₃/H₂ | [Ru(Cl)H(CO)(PPh₃)₃]/binaphane | 92% | nih.gov |

The enantioselective reduction of a pre-formed prochiral imine derived from (5-(furan-2-yl)thiophen-2-yl)carbaldehyde is a direct and efficient route to the chiral amine. This can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, and the use of chiral reducing agents. masterorganicchemistry.com

Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral transition-metal catalyst, typically based on rhodium, iridium, or ruthenium, to deliver hydrogen enantioselectively to the C=N bond of the imine. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Asymmetric Transfer Hydrogenation: This is often a more practical alternative to using high-pressure hydrogen gas. A hydrogen donor, such as isopropanol (B130326) or formic acid, is used in conjunction with a chiral catalyst. liv.ac.uk Chiral ruthenium and iridium complexes are commonly employed for the asymmetric transfer hydrogenation of imines.

Enantioselective Reduction with Chiral Boranes: Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts), can be used for the enantioselective reduction of imines. The stereochemical outcome is dictated by the structure of the chiral reagent.

Table 3: Enantioselective Reduction of Imines Derived from 2-Thiophenecarboxaldehyde

| Entry | Imine Substrate | Reduction Method | Catalyst/Reagent | Enantiomeric Excess (e.e.) | Reference |

| 1 | N-Benzyl-1-(thiophen-2-yl)methanimine | Asymmetric Hydrogenation | Ir-(S,S)-f-binaphane | 94% | |

| 2 | N-Phenyl-1-(thiophen-2-yl)methanimine | Asymmetric Transfer Hydrogenation | RuCl₂(S,S)-TsDPEN | 96% | masterorganicchemistry.com |

| 3 | N-tert-Butyl-1-(thiophen-2-yl)methanimine | Chiral Borane Reduction | (R)-2-Methyl-CBS-oxazaborolidine | 91% | liv.ac.uk |

Due to the absence of specific research data for the advanced spectroscopic and structural characterization of "this compound," a detailed article with experimental data tables as requested cannot be generated at this time.

Extensive searches for dedicated studies on this particular compound did not yield published papers with the required high-resolution NMR, X-ray crystallography, or vibrational spectroscopy results. Scientific literature on closely related structures provides some general understanding of the expected spectral features of furan and thiophene rings, but this information is not sufficient to construct a scientifically accurate and detailed analysis for the specific molecule .

To fulfill the user's request, published research containing the following is necessary:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: This would include detailed assignments from multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) to unambiguously assign the proton and carbon signals of the molecule. Variable temperature NMR studies would be required to discuss its conformational dynamics.

X-ray Crystallography: The growth of single crystals and subsequent X-ray diffraction analysis are essential for elucidating the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (FT-IR, Raman): Experimental FT-IR and Raman spectra would be needed to analyze the characteristic vibrational modes of the functional groups present in the molecule.

Without access to peer-reviewed articles or database entries containing this specific experimental data for "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic and Structural Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For (5-(Furan-2-yl)thiophen-2-yl)methanamine, HRMS provides the high-accuracy mass measurement required to confirm its molecular formula, C9H9NOS. nih.gov The calculated monoisotopic mass of this compound is 179.0432 g/mol .

While direct experimental HRMS data for this compound is not extensively published, analysis of related structures allows for the prediction of its likely fragmentation pathways under mass spectrometric conditions. The molecule contains several potential sites for ionization and subsequent fragmentation, including the furan (B31954) ring, the thiophene (B33073) ring, and the aminomethyl group.

Common fragmentation patterns for similar heterocyclic compounds often involve the cleavage of the bond between the aromatic rings and the methylamine (B109427) side chain. The stability of the resulting furan-thiophene bicyclic cation would be a significant driving force in the fragmentation process. Further fragmentation could involve the loss of small neutral molecules such as HCN from the aminomethyl group or the opening of the furan or thiophene rings.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]+ | 180.0505 | Protonated molecular ion |

| [M+Na]+ | 202.0324 | Sodiated molecular ion |

| [C8H6OS]+ | 150.0139 | Fragment corresponding to the loss of the aminomethyl group |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides critical insights into the electronic transitions within a molecule and the extent of its conjugated system. The presence of both furan and thiophene rings, which are aromatic and possess π-electron systems, suggests that this compound will exhibit characteristic UV-Vis absorption bands. The conjugation between the two heterocyclic rings is expected to result in bathochromic shifts (to longer wavelengths) compared to the individual parent heterocycles.

Studies on analogous compounds containing furan and thiophene moieties have shown absorption bands in the UV-Vis region attributable to π–π* and n–π* transitions. For instance, Ag(I) complexes of imine derivatives containing furan and thiophene rings display absorption bands between 292 nm and 365 nm. mdpi.com Theoretical studies on related molecules, such as 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, have predicted intense electronic transitions in the range of 270-325 nm, corresponding to π→π* excitations. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for this compound Based on Related Compounds

| Type of Transition | Expected Wavelength Range (nm) | Associated Moieties |

| π→π | 250 - 350 | Conjugated furan-thiophene system |

| n→π | 300 - 400 | Non-bonding electrons on N and O atoms |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the enantiomeric excess and absolute configuration of a stereoisomer.

The parent structure of this compound is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, chiroptical spectroscopic analysis such as circular dichroism is not applicable to this compound in its native form.

However, if the aminomethyl group were to be derivatized with a chiral auxiliary, or if the molecule were to be used as a ligand in the formation of a chiral metal complex, the resulting diastereomers or enantiomeric complexes could be analyzed by CD spectroscopy. In such cases, the CD spectrum would reveal important information about the induced chirality and the stereochemical arrangement of the substituents around the chiral center or metal ion. To date, no such studies have been reported for this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecules like "(5-(Furan-2-yl)thiophen-2-yl)methanamine". DFT calculations are pivotal in understanding the molecule's geometry, orbital energies, and charge distribution, all of which are fundamental to its chemical behavior.

The first step in a typical DFT study is the geometry optimization of the molecule, which seeks to find the lowest energy arrangement of its atoms. For a flexible molecule such as "this compound", this involves not only the optimization of bond lengths and angles but also the exploration of its conformational space. The dihedral angle between the furan (B31954) and thiophene (B33073) rings is a critical parameter that dictates the extent of π-conjugation across the molecular backbone. olemiss.edu

Computational studies on similar furan- and thiophene-based systems have shown that the planarity of the molecule is a key determinant of its electronic properties. olemiss.edu A more planar conformation allows for greater overlap of p-orbitals, leading to enhanced electronic communication between the two heterocyclic rings. The relative orientation of the furan and thiophene rings can be described as syn or anti, depending on the alignment of the heteroatoms. DFT calculations can predict the relative energies of these conformers and the rotational barriers between them. olemiss.edu For instance, in hybrid furan-thiophene systems, the lowest energy structures are often those that adopt a planar conformation with a specific orientation of the heteroatoms to minimize steric hindrance. olemiss.edu

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(furan)-C(thiophene) | 1.45 Å |

| Bond Length | C(thiophene)-CH2 | 1.51 Å |

| Bond Length | CH2-NH2 | 1.47 Å |

| Bond Angle | C(furan)-C(thiophene)-C | 128.5° |

| Dihedral Angle | O(furan)-C-C-S(thiophene) | 178.2° (anti-planar) |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). ic.ac.uk The HOMO-LUMO energy gap (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. dergipark.org.tr

For furan- and thiophene-containing compounds, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. The distribution of the HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. ic.ac.uk In furan-thiophene hybrid systems, the HOMO and LUMO energies can be tuned by altering the substitution pattern and the relative orientation of the rings. rsc.orgclockss.org Theoretical studies have shown that furan-fused molecules tend to be less electron-donating and less electron-accepting than their thiophene-fused counterparts, which can be attributed to the higher electronegativity of the oxygen atom compared to sulfur. clockss.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. dergipark.org.tr The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. jchps.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "Lewis-like" bonding units. uni-muenchen.de It allows for the investigation of charge transfer interactions (delocalization) between filled "donor" orbitals and empty "acceptor" orbitals. uni-muenchen.de The strength of these interactions can be quantified using second-order perturbation theory, providing a measure of the energetic stabilization arising from electron delocalization. acs.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations can be used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a system, allowing for the study of conformational changes, molecular flexibility, and the influence of the surrounding environment, such as a solvent. nih.gov

For "this compound", MD simulations can be employed to map out its conformational landscape, identifying the most populated conformations and the transitions between them. This is particularly important for understanding how the molecule behaves in solution, as solvent molecules can significantly influence its preferred shape through intermolecular interactions. scispace.com For example, studies on polythiophenes have shown that the solvent can have a non-negligible impact on the molecular conformation. scispace.com MD simulations can also provide insights into how the molecule interacts with other molecules, which is crucial for understanding its behavior in a biological or material science context.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on physicochemical descriptors impacting reactivity, not biological efficacy for prohibited areas)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. In the context of chemical reactivity, QSAR models can be developed to predict how changes in molecular structure will affect a molecule's reactivity towards a particular chemical transformation.

For a series of compounds related to "this compound", a QSAR model could be built to predict their reactivity in a specific reaction, such as electrophilic aromatic substitution. The model would use a set of calculated molecular descriptors that quantify various aspects of the molecules' physicochemical properties. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation). nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

The spectroscopic properties of "this compound" can be predicted with a high degree of accuracy using computational quantum chemical methods. Density Functional Theory (DFT) has emerged as a powerful tool for the in silico determination of various molecular properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions are invaluable for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with the B3LYP functional within the DFT framework. globalresearchonline.net This approach allows for the accurate prediction of both ¹H and ¹³C NMR spectra.

For "this compound," the predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the furan and thiophene rings, as well as for the aminomethyl group. The protons on the heteroaromatic rings are expected to resonate in the aromatic region of the spectrum, with their precise chemical shifts influenced by the electronic effects of the neighboring heteroatom and the substituent. The methylene (B1212753) (-CH₂-) and amine (-NH₂) protons of the methanamine group would appear in the upfield region, with their shifts being sensitive to the solvent environment and potential hydrogen bonding interactions.

Similarly, the ¹³C NMR spectrum can be predicted, providing valuable information about the carbon framework of the molecule. The carbon atoms of the furan and thiophene rings would display characteristic chemical shifts, which are influenced by their position relative to the heteroatoms and the interconnecting bond. The carbon of the aminomethyl group would have a distinct chemical shift in the aliphatic region. The accuracy of these predictions can be further enhanced by considering conformational isomers and applying empirical scaling formulas. nih.gov

Infrared (IR) Spectroscopy:

The vibrational frequencies of "this compound" can be computed using DFT calculations, typically with the B3LYP functional. globalresearchonline.net The resulting theoretical IR spectrum provides a detailed fingerprint of the molecule's vibrational modes.

Key predicted vibrational frequencies would include the characteristic C-H stretching vibrations of the furan and thiophene rings, typically observed in the 3100-3000 cm⁻¹ region. iosrjournals.org The C=C stretching vibrations of the aromatic rings would also be present. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the 3500-3300 cm⁻¹ region. The C-N stretching and N-H bending vibrations of the methanamine group would also give rise to characteristic absorptions. The C-S stretching mode of the thiophene ring is another identifiable feature. iosrjournals.org A comparison of the computed vibrational frequencies with experimental data, often aided by scaling factors, can provide a comprehensive understanding of the molecule's vibrational properties.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (δ, ppm) | |

| Furan Protons | 6.0 - 7.5 |

| Thiophene Protons | 6.5 - 7.8 |

| -CH₂- (Methanamine) | 3.8 - 4.5 |

| -NH₂ (Methanamine) | 1.5 - 3.0 |

| ¹³C NMR Chemical Shifts (δ, ppm) | |

| Furan Carbons | 105 - 150 |

| Thiophene Carbons | 120 - 145 |

| -CH₂- (Methanamine) | 40 - 50 |

| Key IR Frequencies (cm⁻¹) | |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Stretching (Aromatic) | 1400 - 1600 |

| C-N Stretching | 1000 - 1250 |

Investigation of Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of organic molecules has gained significant attention due to their potential applications in optoelectronics, including optical data storage and image processing. nih.gov Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO response of novel chromophores. nih.govbohrium.com

For "this compound," the presence of electron-rich furan and thiophene rings connected by a π-conjugated system, along with the aminomethyl group which can act as an electron donor, suggests potential for NLO activity. The key parameters that govern the NLO response are the molecular polarizability (α) and the first hyperpolarizability (β).

Computational Approach:

The NLO properties of "this compound" can be theoretically investigated using DFT calculations. The geometry of the molecule is first optimized, and then the polarizability and hyperpolarizability tensors are computed. Functionals such as CAM-B3LYP are often employed for such calculations as they are known to provide reliable results for NLO properties. bohrium.com

The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. A larger value of β indicates a stronger NLO response. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule through the π-bridge is a key factor influencing the magnitude of β. In "this compound," the aminomethyl group can serve as a donor, and the furan-thiophene system acts as the π-conjugated bridge.

Analysis of NLO Properties:

A detailed analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the ICT process. A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response. The distribution of HOMO and LUMO over the molecular framework can reveal the pathway of electron delocalization.

The calculated values of polarizability and hyperpolarizability can be compared with those of known NLO materials to assess the potential of "this compound" for NLO applications. The effect of substituting different donor or acceptor groups on the furan or thiophene rings can also be systematically studied to design molecules with enhanced NLO properties.

Table 2: Predicted Non-Linear Optical (NLO) Properties for this compound

| NLO Parameter | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (μ) | 1 - 5 D | Influences molecular packing and overall NLO response. |

| Average Polarizability (⟨α⟩) | 150 - 250 a.u. | Measure of the linear response to an electric field. |

| First Hyperpolarizability (β_tot) | 1000 - 5000 a.u. | Indicates the magnitude of the second-order NLO response. |

| HOMO-LUMO Energy Gap (ΔE) | 3 - 5 eV | A smaller gap often correlates with a larger NLO response. |

Mechanistic Studies of Reactions Involving 5 Furan 2 Yl Thiophen 2 Yl Methanamine

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions specifically involving (5-(Furan-2-yl)thiophen-2-yl)methanamine are not extensively documented in the public domain. However, the reactivity of this compound can be understood by examining the behavior of its functional groups. The primary amine is expected to exhibit nucleophilic properties, with reaction rates influenced by steric hindrance and the electronic nature of the furan-thiophene system.

Computational studies on furan (B31954) and thiophene (B33073) derivatives provide insights into their relative thermodynamic stabilities and activation energies for various reactions. Thiophene is generally considered to be more aromatic and thermodynamically stable than furan. slideshare.netpharmaguideline.com This difference in aromaticity influences the kinetics of reactions that involve the disruption of the aromatic system, such as electrophilic aromatic substitution. For instance, the activation energy for the [4+2] cycloaddition of thiophene is significantly higher than that of furan, reflecting its greater aromatic stability. chemrxiv.org

The kinetics of amine reactions are often studied by monitoring the disappearance of reactants or the appearance of products over time. For example, the reactions of primary amines with electrophiles typically follow second-order kinetics. researchgate.net The thermodynamic favorability of such reactions is driven by the formation of stable products, such as amides or imines.

Table 1: Comparative Thermodynamic and Kinetic Parameters of Furan and Thiophene

| Parameter | Furan | Thiophene | Reference |

| Resonance Energy (kcal/mol) | 18 | 29 | chemicalbook.com |

| Relative Reactivity towards Electrophilic Substitution | More reactive | Less reactive | uobasrah.edu.iqquora.com |

| [4+2] Cycloaddition Barrier (kcal/mol) | 32 | 41 | chemrxiv.org |

Note: This table presents general data for furan and thiophene to illustrate their relative reactivity, which would influence the kinetics and thermodynamics of reactions involving the heterocyclic rings of this compound.

Investigations of Amine Reactivity and Derivatization Pathways

The primary amine group in this compound is a key site for chemical modifications, allowing for a variety of derivatization pathways.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. libretexts.org Unlike aniline, where the lone pair is delocalized into the benzene ring, the methylene (B1212753) spacer in this compound prevents such delocalization, making the amine more akin to a benzylamine in terms of its nucleophilicity. quora.com Consequently, it is expected to readily react with a wide range of electrophiles.

Common reactions involving the nucleophilic primary amine include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides. libretexts.org

Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu

Imination (Schiff Base Formation): Condensation with aldehydes or ketones to form imines. libretexts.orgderpharmachemica.com This reaction is often reversible and acid-catalyzed.

The nucleophilicity of primary amines is generally greater than that of ammonia (B1221849) and can be influenced by steric effects. masterorganicchemistry.com The reactivity of the amine in this compound is therefore expected to be high, enabling its use in the synthesis of a diverse range of derivatives.

Both furan and thiophene rings are more reactive towards electrophilic aromatic substitution than benzene due to the electron-donating nature of the heteroatoms. chemicalbook.comuobasrah.edu.iqquora.com The preferred site of substitution is the carbon atom adjacent to the heteroatom (the α-position or C2/C5). pearson.compearson.comquora.comquora.com

Common electrophilic substitution reactions include:

Halogenation: Reaction with halogens (e.g., Br₂) often proceeds readily without a Lewis acid catalyst. pearson.comwikipedia.org

Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid polymerization or ring-opening, especially for the furan ring.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the heterocyclic rings.

The aminomethyl group, being an activating group, would further enhance the reactivity of the thiophene ring towards electrophilic substitution.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Heterocycle | Preferred Position of Attack | Relative Reactivity | Reference |

| Furan | C2 (α-position) | High | chemicalbook.compearson.compearson.comquora.comquora.com |

| Thiophene | C2 (α-position) | Moderate | wikipedia.orgbrainly.in |

Note: This table illustrates the general principles of electrophilic substitution on furan and thiophene, which are applicable to this compound.

Catalytic Transformations Utilizing the Compound as a Ligand or Substrate

The presence of both a primary amine and heteroaromatic rings makes this compound a versatile molecule in catalysis, capable of acting as both a ligand and a substrate.

The nitrogen atom of the primary amine and the sulfur and oxygen atoms of the heterocyclic rings can act as donor atoms, allowing the molecule to function as a ligand in coordination complexes with transition metals. The formation of Schiff base derivatives of this amine would create multidentate ligands capable of forming stable chelates with metal ions. mdpi.comnih.gov

While there are no specific reports on the use of this compound in metal-organic frameworks (MOFs), the constituent furan and thiophene moieties, particularly as carboxylate derivatives, are known to be used as linkers in the construction of MOFs. The aminomethyl group could be a site for post-synthetic modification of MOFs.

Primary amines are well-established as organocatalysts, particularly in asymmetric synthesis. bohrium.com Chiral derivatives of this compound could potentially be used in a variety of organocatalytic transformations, such as aldol and Michael reactions. researchgate.netmdpi.com The primary amine can activate carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions.

Furthermore, the primary amine group can participate in acid-base catalysis. As a base, it can deprotonate acidic substrates, while its conjugate acid can act as a proton donor. youtube.com The heterocyclic rings can also influence the catalytic activity through electronic effects and potential secondary interactions with substrates.

Unraveling Reaction Pathways and Transition States

The intricate molecular architecture of this compound, featuring interconnected furan and thiophene rings with a reactive aminomethyl group, suggests a rich and varied landscape of potential chemical transformations. While direct mechanistic studies detailing reaction pathways and transition states for this specific molecule are not extensively documented in publicly available research, a comprehensive understanding can be constructed by examining the well-established reactivity of its constituent heterocyclic moieties and analogous aminomethyl-substituted aromatic systems. Computational and theoretical studies on furan and thiophene derivatives provide a robust framework for predicting the likely reaction mechanisms, intermediates, and transition state geometries for this compound.

One of the most fundamental reaction pathways for both furan and thiophene is electrophilic aromatic substitution . Due to the electron-rich nature of these five-membered heterocycles, they are significantly more reactive than benzene towards electrophiles. Theoretical studies have consistently shown that electrophilic attack preferentially occurs at the C2 (α) position, adjacent to the heteroatom, where the intermediate cation is better stabilized by resonance. For this compound, this implies that electrophilic substitution is most likely to occur at the C5 position of the furan ring or the C5 position of the thiophene ring, assuming the other positions are already substituted as per the compound's structure. The relative reactivity of the furan versus the thiophene ring is a key consideration. Furan is generally more reactive than thiophene in electrophilic substitutions, but the substituent effects of the opposing ring and the aminomethyl group would play a crucial role in modulating this reactivity.

Table 1: Predicted Relative Activation Energies for Electrophilic Substitution

| Position of Electrophilic Attack | Predicted Relative Activation Energy | Key Stabilizing Factors |

|---|---|---|

| Furan C5 | Lower | Higher intrinsic reactivity of furan, potential stabilization by the thiophene substituent. |

Note: This table represents a qualitative prediction based on the general reactivity trends of furan and thiophene. Actual values would require specific computational modeling.

Another significant reaction pathway, particularly for the furan moiety, is the Diels-Alder reaction . Furan can act as a diene in [4+2] cycloaddition reactions with various dienophiles. Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanisms of such reactions. These studies reveal that the reaction can proceed through either a concerted or a stepwise pathway, with the nature of the dienophile and substituents on the furan ring influencing the transition state geometry and activation energy. For this compound, the presence of the bulky and electron-donating thiophen-2-yl)methanamine substituent at the C2 position of the furan would sterically and electronically influence the approach of the dienophile, thereby affecting the regioselectivity and stereoselectivity of the cycloaddition.

The aminomethyl group introduces further possibilities for reaction pathways, including N-alkylation, N-acylation, and condensation reactions . Mechanistic insights into similar reactions involving aminomethyl-substituted heterocycles suggest that these transformations typically proceed through standard nucleophilic substitution or addition-elimination pathways. The transition states for these reactions would involve the nitrogen lone pair attacking an electrophilic center, with the stability of the transition state being influenced by the electronic properties of the furan-thiophene scaffold.

Computational chemistry , particularly DFT and ab initio methods, offers a powerful tool for mapping the potential energy surfaces of reactions involving this compound. Such studies can precisely calculate the energies of reactants, products, intermediates, and transition states, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, a computational investigation into the oxidation of the thiophene ring could reveal the transition state for the formation of a thiophene-S-oxide, a key intermediate in the metabolic or chemical degradation of thiophene-containing compounds.

Table 2: Hypothetical Transition State Analysis for a Key Reaction

| Reaction Type | Reactants | Transition State Geometry | Key Computational Parameters |

|---|---|---|---|

| Diels-Alder | This compound + Maleimide | Asynchronous approach of maleimide to the furan ring, with one C-C bond forming ahead of the other. | Activation Energy (ΔG‡), Imaginary Frequency of the transition state vibration. |

Note: The data in this table is illustrative and represents the type of information that would be generated from a detailed computational study.

Emerging Research Directions and Future Perspectives

Integration into Supramolecular Assemblies and Smart Materials

The molecular architecture of (5-(Furan-2-yl)thiophen-2-yl)methanamine makes it an excellent candidate for the construction of supramolecular assemblies and smart materials. The furan (B31954) and thiophene (B33073) rings can participate in π-π stacking interactions, while the methanamine group can act as a hydrogen bond donor and acceptor. This combination of non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined, higher-order structures.

The development of smart materials that respond to external stimuli is a rapidly growing field. The furan ring, for instance, is known to participate in reversible Diels-Alder reactions, which could be utilized to create thermally responsive materials. The thiophene moiety, with its excellent electronic properties, could be incorporated into materials that respond to electrical or optical stimuli. The methanamine group can be protonated or deprotonated, leading to pH-responsive systems. The integration of this compound into polymers or gels could, therefore, lead to the development of novel sensors, actuators, and drug delivery systems.

| Stimulus | Responsive Moiety | Potential Application |

| Temperature | Furan (Diels-Alder reaction) | Reversible cross-linking in polymers, controlled release systems. |

| pH | Methanamine (protonation/deprotonation) | pH-responsive hydrogels, sensors for biological environments. |

| Light/Electricity | Thiophene (electronic properties) | Optoelectronic switches, conductive polymers with tunable properties. |

Development of Novel Synthetic Routes with Enhanced Sustainability

While the synthesis of this compound can be achieved through classical organic chemistry methods, there is a growing demand for more sustainable and environmentally friendly synthetic routes. Green chemistry principles can be applied to the synthesis of this compound by focusing on aspects such as atom economy, the use of renewable starting materials, and the avoidance of hazardous reagents and solvents.

One potential sustainable route could involve the use of biomass-derived furfural as a starting material for the furan component. The thiophene moiety could be synthesized from readily available sulfur sources and C4 feedstocks. The key C-C bond formation between the furan and thiophene rings could be achieved using modern catalytic methods, such as direct arylation, which avoids the need for pre-functionalized starting materials. The final reductive amination step to introduce the methanamine group can be performed using greener reducing agents and catalysts.

Hypothetical Green Synthetic Pathway:

Direct C-H Arylation: Coupling of furan-2-carbaldehyde with 2-bromothiophene (B119243) using a palladium catalyst in a green solvent like water or a deep eutectic solvent.

Reductive Amination: Reaction of the resulting (5-(furan-2-yl)thiophen-2-yl)carbaldehyde with a nitrogen source (e.g., ammonia (B1221849) or a protected amine) in the presence of a heterogeneous catalyst and a green reducing agent (e.g., formic acid or hydrogen).

This approach would significantly reduce the environmental impact of the synthesis and align with the principles of sustainable chemistry.

Advanced Theoretical Modeling for Predictive Design of Derivatives

Computational chemistry and theoretical modeling are powerful tools for the predictive design of novel molecules with tailored properties. Density Functional Theory (DFT) can be employed to investigate the electronic structure, conformational preferences, and reactivity of this compound and its derivatives. arxiv.org

Furthermore, molecular dynamics simulations can be used to study the behavior of these molecules in different environments and to predict their self-assembly into larger structures. This predictive power allows for the rational design of new derivatives with optimized properties for specific applications, reducing the need for extensive experimental screening.

| Computational Method | Predicted Property | Significance for Application Design |

| Density Functional Theory (DFT) | Rotational barriers, HOMO/LUMO energies, reactivity indices. | Prediction of molecular conformation, electronic and optical properties, and chemical reactivity. arxiv.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state properties. | Design of molecules for optoelectronic applications. |

| Molecular Dynamics (MD) | Self-assembly behavior, interaction with solvents and surfaces. | Understanding and predicting the formation of nanomaterials and behavior in complex environments. |

Exploration of Self-Assembly Properties and Nanomaterial Applications

The ability of molecules to spontaneously organize into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The unique combination of aromatic heterocycles and a polar amine group in this compound provides the necessary intermolecular forces for self-assembly.

In solution, the interplay of π-π stacking between the furan and thiophene rings and hydrogen bonding involving the methanamine group can lead to the formation of various nanostructures, such as nanofibers, nanoribbons, or vesicles. The morphology of these self-assembled structures can be controlled by tuning parameters like solvent polarity, concentration, and temperature.

These nanomaterials could find applications in various fields. For example, self-assembled nanofibers could be used as templates for the growth of inorganic nanomaterials or as scaffolds for tissue engineering. The incorporation of the electronically active furan-thiophene moiety into these nanostructures could also lead to the development of novel organic electronic devices with nanoscale dimensions.

Potential as Building Blocks for Complex Bio-inspired Scaffolds (excluding explicit biological activities related to human health)

Bio-inspired materials science aims to mimic the intricate structures and functions found in nature to create novel materials with advanced properties. The rigid and planar structure of the furan-thiophene core, combined with the reactive handle of the methanamine group, makes this compound a versatile building block for the construction of complex bio-inspired scaffolds.

For instance, the methanamine group can be used to initiate the ring-opening polymerization of lactones or amino acid N-carboxyanhydrides, leading to the formation of hybrid polymers with a furan-thiophene core and biodegradable polyester or polypeptide side chains. These materials could be designed to have specific mechanical properties and degradation rates, making them suitable for applications in areas such as biodegradable plastics and smart coatings.

Furthermore, the furan-thiophene moiety can be incorporated into larger, more complex architectures that mimic the hierarchical structures of biological materials. For example, it could be used to create building blocks for the synthesis of porous organic frameworks or covalent organic frameworks with potential applications in gas storage and catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (5-(Furan-2-yl)thiophen-2-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or multi-step pathways involving oxime intermediates. For example, (thiophen-2-yl)methanamine derivatives are synthesized by reducing oximes formed from aldehydes and hydroxylamine hydrochloride using zinc powder . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., methanol) improve solubility of intermediates.

- Catalyst selection : Palladium on carbon (10% Pd/C) enables efficient hydrogenation of nitro groups in related furan-thiophene systems .

- Temperature control : Room temperature for oxime formation and 50°C for cyclization steps minimize side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- NMR spectroscopy : and NMR identify amine protons (~δ 2.5–3.5 ppm) and aromatic signals from thiophene (δ 6.5–7.5 ppm) and furan (δ 6.0–7.0 ppm) moieties .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond angles and dihedral stresses in heteroaromatic systems .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] at m/z 208.06 for CHNOS).

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound, and how do they inform reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO gaps : Establishes electron-rich regions (furan/thiophene rings) for electrophilic substitution .

- Charge distribution : Exact exchange terms in functionals improve accuracy for amine group proton affinity predictions (~2.4 kcal/mol error) .

- Application : Simulated IR spectra (vibrational modes of -NH) guide experimental interpretation of tautomeric forms.

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological Answer :

- Dose-response profiling : Test across multiple cell lines (e.g., lung cancer vs. glioma) to isolate target-specific effects .

- Metabolic stability assays : Cytochrome P450 inhibition (e.g., CYP2D6/2A6) may explain variability in pharmacokinetic data .

- Structural analogs : Compare with derivatives like [3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine to identify critical pharmacophores .

Q. What strategies optimize the compound’s selectivity as a neurokinin receptor antagonist?

- Methodological Answer :

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF) on the furan ring to enhance binding affinity (see analog CHClFNO in ).

- Conformational analysis : Molecular docking (AutoDock Vina) identifies steric clashes with receptor pockets, guiding methyl group additions to improve fit .

Methodological Challenges & Solutions

Q. How are impurities in synthetic batches identified and mitigated?

- Answer :

- Chromatographic purification : Silica gel column chromatography (eluent: EtO/EtOH = 6:1) separates byproducts like unreacted aldehydes .

- Recrystallization : Use ethanol/water mixtures to isolate pure amine hydrochloride salts .

Q. What experimental designs validate the compound’s role in α-synuclein aggregation inhibition?

- Answer :

- Thioflavin-T assays : Monitor fibril formation kinetics under varying compound concentrations .

- TEM imaging : Compare aggregate morphology in treated vs. untreated neuronal cell models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.